

Fobisin 101 comparative performance analysis

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Fobisin 101

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Quantitative Performance Data of FOBISIN101

The table below summarizes the key experimental data for FOBISIN101 (also referred to as F1 in the source material) as reported in the literature.

Assay Type	Target / Function	Performance Metric (IC ₅₀)	Experimental Context & Comparison
Fluorescence Polarization (FP) [1]	14-3-3γ / pS259-Raf-1 peptide	Identified as a hit [1]	Initial identification from LOPAC library screening [1].
ELISA [1]	14-3-3ζ / PRAS40	9.3 μM [1]	Disruption of binding to a full-length client protein [1].
ELISA [1]	14-3-3γ / PRAS40	16.4 μM [1]	Disruption of binding to a full-length client protein [1].
Functional Assay (ExoS ADP-ribosyltransferase) [1]	All seven 14-3-3 isoforms	6–19 μM [1]	Effective functional inhibition across all isoforms; blocks interaction with both phosphorylated and non-phosphorylated client proteins [1].

Assay Type	Target / Function	Performance Metric (IC ₅₀)	Experimental Context & Comparison
GST Affinity Chromatography [1]	14-3-3 / Raf-1 & PRAS40	Dose-dependent disruption [1]	Efficacy similar to the peptide antagonist R18; acts as a pan-14-3-3 inhibitor [1].
TR-FRET Assay [2]	14-3-3ζ / pS136-Bad peptide	Robust signal blockade [2]	Used as a known control inhibitor to validate a high-throughput screening assay [2].

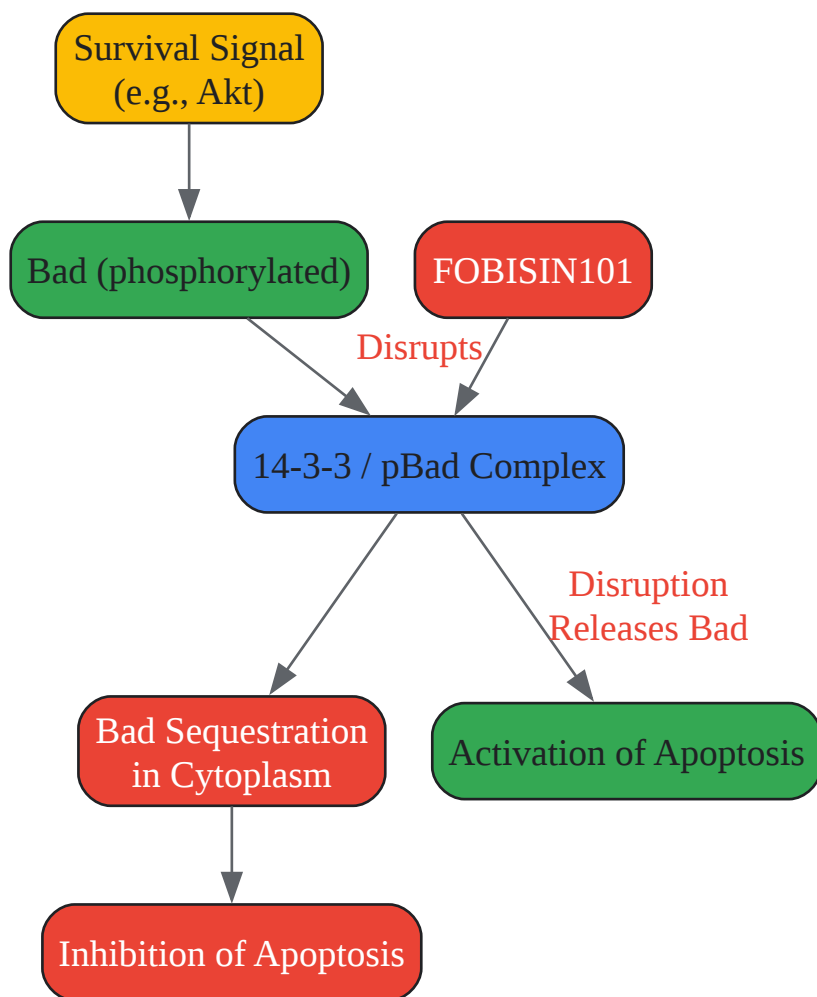
Detailed Experimental Protocols

The key data for FOBISIN101 was generated using the following established biochemical methods:

- **Fluorescence Polarization (FP) Binding Assay:** This was the primary screening method. The assay measures the change in polarization of fluorescently labeled tracer peptides (like pS259-Raf-1) when they are displaced from the 14-3-3 protein by an inhibitor. A decrease in polarization signal indicates successful disruption of the interaction [1].
- **Exoenzyme S (ExoS) ADP-ribosyltransferase Stimulation Assay:** This is a functional assay that measures the consequences of 14-3-3/client protein interaction. 14-3-3 proteins stimulate the ADP-ribosyltransferase activity of ExoS. An inhibitor that disrupts the 14-3-3/ExoS interaction will reduce this enzymatic activity, providing a functional readout of inhibition beyond simple binding [1].
- **GST Fusion 14-3-3 Affinity Chromatography:** This method validates interactions with full-length client proteins. Cell lysates containing native client proteins like Raf-1 or PRAS40 are passed over a column with immobilized GST-14-3-3. The ability of FOBISIN101 to elute these client proteins from the column demonstrates its efficacy in a more complex, non-peptide-based system [1].

Mechanism of Action and Signaling Pathways

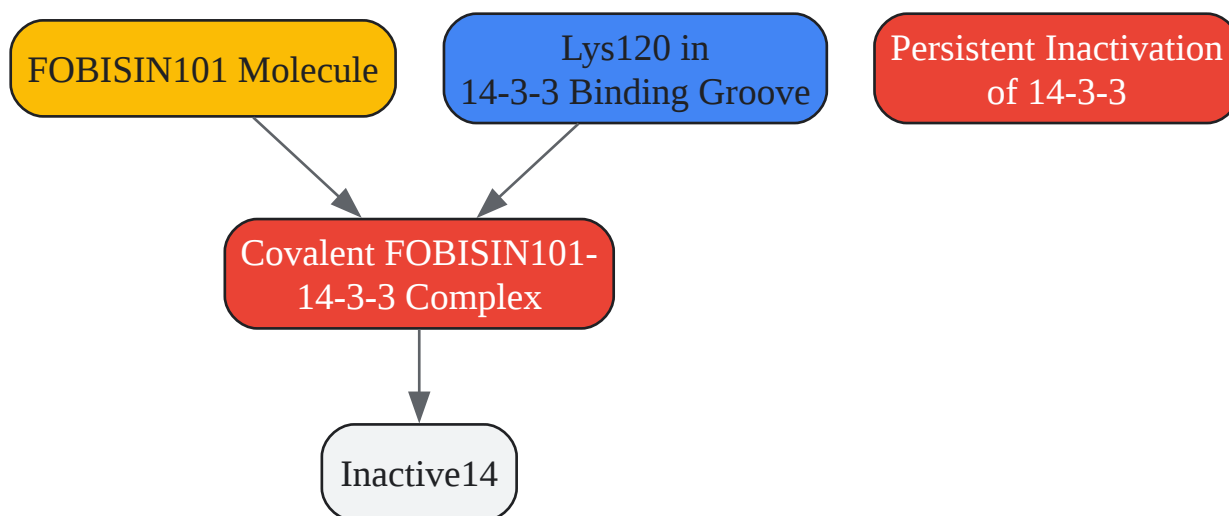
FOBISIN101 functions by targeting the conserved phosphopeptide-binding groove of 14-3-3 proteins.



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This diagram illustrates how FOBISIN101 promotes apoptosis by disrupting the 14-3-3/Bad complex [2] [1].

Structural studies revealed that FOBISIN101 covalently modifies a key lysine residue (Lys120 in the 14-3-3 ζ isoform) within the binding groove. This unexpected covalent linkage, triggered by X-ray exposure during crystallography, leads to persistent inactivation of 14-3-3 [1] [3].



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The diagram shows the unique covalent mechanism where FOBISIN101 binds to Lys120, leading to lasting 14-3-3 inactivation [1] [3].

Research Context and Limitations

- **Dated Information:** The core research on FOBISIN101 was published in **2011** [1]. The field of 14-3-3 inhibitors may have advanced significantly since then, and newer, more potent small molecules may have been developed.
- **Limited Direct Comparisons:** The data directly compares FOBISIN101's efficacy mostly to the R18 peptide [1]. A comprehensive comparison with other modern small-molecule inhibitors is not available in the search results.
- **Primarily Preclinical Data:** The available information is from *in vitro* biochemical and structural studies. Data on cellular activity, specificity, or *in vivo* efficacy is lacking in the provided sources, which is critical for full therapeutic development.

To obtain a more current and comprehensive comparison, I suggest you:

- **Search specialized databases** like PubMed or Scopus for recent review articles on "14-3-3 protein inhibitors" or "small molecule protein-protein interaction inhibitors."
- **Look for patent literature**, which can often reveal the latest developments and comparative data from pharmaceutical companies and research institutions.

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